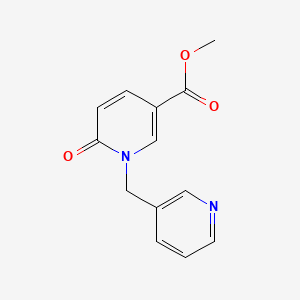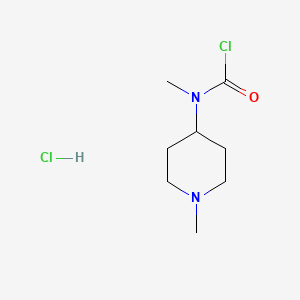![molecular formula C12H13N3OS2 B2677389 N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 105339-30-8](/img/structure/B2677389.png)
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzylsulfanyl group attached to the thiadiazole ring and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with benzyl chloride to form the benzylsulfanyl derivative. This intermediate is then reacted with propanoyl chloride to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Benzylsulfoxide or benzylsulfone derivatives.
Reduction: Propylamine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent due to its antibacterial properties.
Industry: It may be used in the development of new pesticides and agrochemicals to protect crops from bacterial pathogens.
Mechanism of Action
The mechanism of action of N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with bacterial enzymes and proteins, leading to the inhibition of essential biological processes. The benzylsulfanyl group is believed to play a crucial role in binding to the active sites of these enzymes, thereby disrupting their function and leading to bacterial cell death. The exact molecular targets and pathways are still under investigation, but the compound’s efficacy against specific bacterial strains suggests a targeted mode of action .
Comparison with Similar Compounds
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide can be compared with other thiadiazole derivatives, such as:
- N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
- N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
These compounds share a similar core structure but differ in the substituents attached to the thiadiazole ring. The presence of different substituents can significantly influence their biological activity and chemical properties. For instance, the fluorobenzyl and chlorobenzyl derivatives have shown varying degrees of antibacterial activity against different bacterial strains .
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2/c1-2-10(16)13-11-14-15-12(18-11)17-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLASWWTUVLHDCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2677309.png)
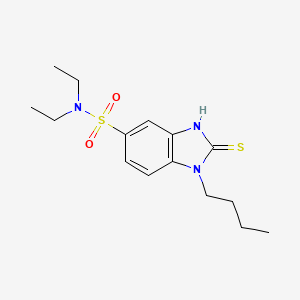
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2677311.png)
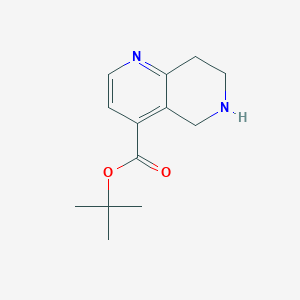
![N-(2,3-dimethoxybenzyl)-2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2677314.png)
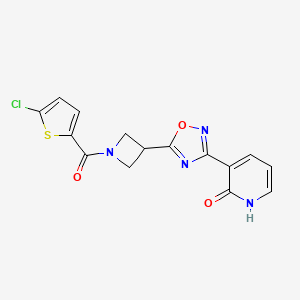
![3-isopentyl-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2677317.png)
![N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-2-phenylacetamide](/img/structure/B2677319.png)
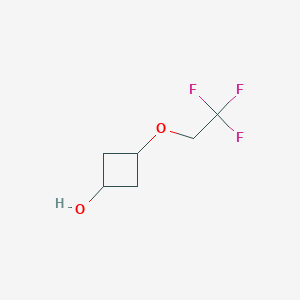

![4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2677324.png)
